molecular formula C17H26O3 B7792932 3-Methoxy-4-(nonyloxy)benzaldehyde CAS No. 79294-61-4

3-Methoxy-4-(nonyloxy)benzaldehyde

Cat. No.: B7792932
CAS No.: 79294-61-4
M. Wt: 278.4 g/mol
InChI Key: VNBSIJYYDZHAFL-UHFFFAOYSA-N
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Description

3-Methoxy-4-(nonyloxy)benzaldehyde is an organic compound with the molecular formula C17H26O3 It is a benzaldehyde derivative, characterized by the presence of a methoxy group at the 3-position and a nonyloxy group at the 4-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(nonyloxy)benzaldehyde typically involves the alkylation of 3-methoxy-4-hydroxybenzaldehyde with nonyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 3-methoxy-4-hydroxybenzaldehyde in acetone or DMF.
  • Add potassium carbonate to the solution.
  • Introduce nonyl bromide to the reaction mixture.
  • Reflux the mixture for several hours.
  • After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent such as ethyl acetate.
  • The organic layer is washed, dried, and concentrated to obtain the crude product, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include distillation and advanced chromatographic techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(nonyloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and nonyloxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: 3-Methoxy-4-(nonyloxy)benzoic acid.

    Reduction: 3-Methoxy-4-(nonyloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-(nonyloxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives and analogs.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(nonyloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-hydroxybenzaldehyde: Lacks the nonyloxy group, making it less hydrophobic.

    4-Methoxybenzaldehyde: Lacks both the nonyloxy and the additional methoxy group, resulting in different chemical properties.

    3,4-Dimethoxybenzaldehyde: Contains two methoxy groups but lacks the nonyloxy group.

Uniqueness

3-Methoxy-4-(nonyloxy)benzaldehyde is unique due to the presence of both the methoxy and nonyloxy groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

3-methoxy-4-nonoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O3/c1-3-4-5-6-7-8-9-12-20-16-11-10-15(14-18)13-17(16)19-2/h10-11,13-14H,3-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBSIJYYDZHAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=C(C=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301948
Record name 3-methoxy-4-(nonyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79294-61-4
Record name NSC147583
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147583
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methoxy-4-(nonyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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